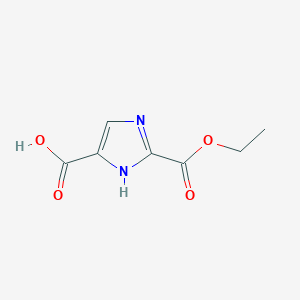![molecular formula C9H10FN3O B3346487 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1196510-45-8](/img/structure/B3346487.png)
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Descripción general
Descripción
The compound is a derivative of the 1H-pyrrolo[2,3-b]pyridine class . Compounds in this class have been studied for their potential as inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through multi-step organic reactions involving fluorination, ethoxylation, and amination .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolo[2,3-b]pyridine core is a bicyclic structure with nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. As a derivative of 1H-pyrrolo[2,3-b]pyridine, it might undergo reactions typical for compounds with this core structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been described as solids .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-2-14-6-4-13-9-7(8(6)10)5(11)3-12-9/h3-4H,2,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCWIBSSBAGKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C2C(=C1F)C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-](/img/structure/B3346413.png)
![1-[(3,5-Dimethoxyphenyl)methyl]piperazine](/img/structure/B3346418.png)

![4,6-Dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid methyl ester](/img/structure/B3346425.png)






![5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346474.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-](/img/structure/B3346483.png)

